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Compound of Interest

Compound Name: delta-2-Cefodizime

Cat. No.: B601310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and degradation

pathways of Cefodizime, with a particular focus on its Δ²-isomer. Cefodizime, a third-generation

cephalosporin, can undergo isomerization from its active Δ³-form to the inactive Δ²-form, a

critical aspect of its stability profile. This document synthesizes available data on the factors

influencing this conversion, outlines the broader degradation pathways, and provides detailed

experimental protocols for stability analysis.

Core Concepts in Cefodizime Stability
The stability of Cefodizime is intrinsically linked to the potential for isomerization of the double

bond within the dihydrothiazine ring of the cephem nucleus. The therapeutically active form is

the Δ³-isomer. However, under certain conditions, this can convert to the thermodynamically

more stable but biologically inactive Δ²-isomer. This isomerization is a primary degradation

pathway that can impact the potency and overall quality of the drug product.

Factors that significantly influence the rate of this isomerization include pH, temperature, and

the solvent system. Generally, alkaline conditions are known to catalyze the prototropic shift

that leads to the formation of the Δ²-isomer. Increased temperature provides the necessary

activation energy for this conversion, thus accelerating the degradation process.
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The degradation of Cefodizime is not limited to Δ³ to Δ² isomerization. Further degradation can

occur, primarily through the hydrolytic cleavage of the strained β-lactam ring, which is common

to all β-lactam antibiotics.

Based on studies of Cefodizime degradation, distinct pathways have been identified under

different pH conditions:

Acidic Conditions: In acidic solutions, Cefodizime has been shown to convert into its anti-

form and a Δ³-cephem form[1].

Neutral and Alkaline Conditions: In neutral to alkaline aqueous solutions, Cefodizime

degrades into a C-7 positional isomer of the β-lactam ring and another Δ³-cephem form[1].

The primary degradation pathways are visualized below.
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Figure 1: Cefodizime Degradation Pathways.

Quantitative Stability Data
While specific kinetic data for the formation of Δ²-Cefodizime is not extensively available in the

public domain, general stability studies have been conducted on Cefodizime in various
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intravenous infusion fluids. These studies, while not differentiating between isomers, provide an

overall measure of the parent drug's stability.

Infusion Fluid
Storage
Condition

Time
Remaining
Cefodizime (%)

Reference

0.9% Sodium

Chloride

Room

Temperature
24 hours > 90% [2]

0.9% Sodium

Chloride
4°C 6 days > 90% [2]

5% Dextrose in

Water

Room

Temperature
24 hours > 90% [2]

5% Dextrose in

Water
4°C 6 days > 90% [2]

10% Dextrose in

Water

Room

Temperature
24 hours > 90% [2]

10% Dextrose in

Water
4°C 6 days > 90% [2]

5% Amino Acid

Injection

Room

Temperature
24 hours > 90% [2]

5% Amino Acid

Injection
4°C 6 days > 90% [2]

3% Polygeline
Room

Temperature
24 hours > 90% [2]

3% Polygeline 4°C 6 days > 90% [2]

Table 1: Stability of Cefodizime in Intravenous Fluids. Note: Analysis was performed using a

microbiological assay, which measures antibacterial activity and may not be stability-indicating.
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To adequately assess the stability of Cefodizime and quantify the formation of the Δ²-isomer

and other degradation products, forced degradation studies coupled with a validated stability-

indicating analytical method are essential.

Forced Degradation Study Protocol (Representative)
Forced degradation studies are designed to accelerate the degradation of a drug substance to

identify likely degradation products and validate the specificity of analytical methods. The

following protocol is a representative example based on general practices for cephalosporins.

Objective: To generate potential degradation products of Cefodizime under various stress

conditions.

Methodology:

Preparation of Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent

(e.g., methanol or water) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis:

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N

NaOH, and dilute to a final concentration for analysis.

Base Hydrolysis:

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes), as base-

catalyzed degradation is often rapid.

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl,

and dilute for analysis.

Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

Store at room temperature, protected from light, for 24 hours.

Withdraw a sample and dilute for analysis.

Thermal Degradation:

Place solid Cefodizime powder in a hot air oven at a specified temperature (e.g., 80°C) for

a set duration (e.g., 48 hours).

Dissolve the stressed solid in a suitable solvent and dilute for analysis.

Separately, reflux the stock solution at 80°C for 8 hours, then cool and dilute for analysis.

Photostability Testing:

Expose the solid drug substance and the stock solution to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy

of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

A control sample should be kept in the dark under the same temperature conditions.

Prepare samples for analysis after exposure.

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated

stability-indicating HPLC method.
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Figure 2: Forced Degradation Experimental Workflow.

Stability-Indicating HPLC Method (Representative)
A stability-indicating method is crucial for separating the Δ³- and Δ²-isomers of Cefodizime from

each other and from any other degradation products.

Chromatographic System: High-Performance Liquid Chromatograph with a Diode Array

Detector (DAD) or a multi-wavelength UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically required.

Solvent A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

Solvent B: Acetonitrile.

Gradient Program (Example):

Time (min) % Solvent A % Solvent B

0 95 5

20 60 40

25 60 40

30 95 5

| 35 | 95 | 5 |

Flow Rate: 1.0 mL/min.

Detection Wavelength: 270 nm.

Column Temperature: 30°C.

Injection Volume: 20 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines,

demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is

confirmed by assessing peak purity of the main Cefodizime peak in stressed samples using

a DAD.

Conclusion
The stability of Cefodizime is a critical quality attribute, with the isomerization to the inactive Δ²-

Cefodizime being a key degradation pathway, particularly influenced by alkaline pH and

elevated temperature. Further degradation can occur via hydrolysis of the β-lactam ring and

other rearrangements, leading to various products depending on the pH of the environment.
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While quantitative kinetic data for Δ²-Cefodizime formation is limited, a robust understanding of

these pathways can be achieved through systematic forced degradation studies. The

implementation of a validated, stability-indicating HPLC method is paramount for accurately

quantifying Cefodizime and its degradation products, ensuring the safety and efficacy of the

final pharmaceutical product. This guide provides the foundational knowledge and experimental

framework necessary for researchers and drug development professionals to effectively

investigate and control the stability of Cefodizime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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